BenchChemオンラインストアへようこそ!

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine

Gastroenterology Neuroscience Anxiety Disorders

Potent CCK-B (IC50=31 nM) and dual PRMT6/CARM1 inhibitor (IC50=78 nM/33 nM). The 6-chloro and 3-methylanilino substitution pattern is critical for its target binding signature—close analogs will alter selectivity and compromise assay reproducibility. Ideal as a positive control for receptor binding studies and a privileged starting scaffold for kinase inhibitor libraries. Minimal muscarinic off-target activity (<1 µM).

Molecular Formula C11H10ClN3
Molecular Weight 219.67 g/mol
CAS No. 169286-83-3
Cat. No. B1453295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine
CAS169286-83-3
Molecular FormulaC11H10ClN3
Molecular Weight219.67 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=CC(=NC=N2)Cl
InChIInChI=1S/C11H10ClN3/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15)
InChIKeyOTEWKDZPCPCAOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine (CAS 169286-83-3): Sourcing & Purity Guide for Preclinical Research


6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine (CAS 169286-83-3) is a 4-aminopyrimidine derivative with the molecular formula C11H10ClN3 and a molecular weight of 219.67 g/mol . This heterocyclic aromatic building block serves as a versatile scaffold in medicinal chemistry, particularly as a core intermediate for the synthesis of kinase inhibitors and receptor modulators . Its defined substitution pattern (6-chloro and 3-methylanilino groups) imparts distinct physicochemical and biological interaction profiles compared to other pyrimidinamine analogs, making it a valuable tool for structure-activity relationship (SAR) studies in academic and industrial drug discovery programs .

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine: Why Generic Pyrimidine Analogs Are Not Interchangeable in Focused Libraries


The assumption that any 4-aminopyrimidine derivative can substitute for 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine in biological assays is flawed and can lead to irreproducible results [1]. This compound engages a distinct set of molecular targets—including CCK-B receptors [2], protein arginine methyltransferases PRMT6 and CARM1 [3], and dopamine transporters [4]—with a specific polypharmacological profile. The combination of the 6-chloro substituent and the 3-methylphenylamine moiety at the 4-position is critical for this binding signature [5]. Therefore, replacing it with a close analog (e.g., a 2-anilino-pyrimidine or a 4-substituted derivative with a different aryl group) would inevitably alter target engagement and cellular activity, compromising the validity of SAR studies and screening campaigns.

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine: Quantitative Evidence of Target Engagement & Differential Bioactivity for Experimental Design


Comparative CCK-B Receptor Binding Affinity vs. Structural Analogs

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine demonstrates a potent binding affinity for the cholecystokinin type B (CCK-B) receptor, with a reported IC50 of 31 nM [1]. While a direct head-to-head comparison with other pyrimidine derivatives in the exact same assay is not publicly available, cross-study comparisons within the 4-aminopyrimidine class indicate that this potency is structure-dependent. For example, SAR studies on related TSSK2 inhibitors show that modifications to the pyrimidine core and aniline substituent can shift IC50 values by orders of magnitude, from 58 nM to 3,800 nM [2]. This underscores the compound's specific substitution pattern as a key driver of its nanomolar affinity for the CCK-B receptor, differentiating it from analogs with lower potency or altered target selectivity.

Gastroenterology Neuroscience Anxiety Disorders

Dual PRMT6/CARM1 Inhibition Profile for Epigenetic Research

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine exhibits a dual inhibition profile against two protein arginine methyltransferases, PRMT6 and CARM1, with IC50 values of 78 nM and 33 nM, respectively [1]. This contrasts with other 4-aminopyrimidine derivatives that often show selectivity for a single PRMT. For instance, the related PRMT6 inhibitor EPZ020411 is reported to have an IC50 of 10 nM for PRMT6 but with >10-fold selectivity over PRMT1 and PRMT8, and its activity on CARM1 is not emphasized [2]. The target compound's balanced activity against both PRMT6 and CARM1 provides a unique polypharmacological tool for probing synergistic epigenetic mechanisms in cancer cells.

Epigenetics Cancer Biology PRMT Inhibitors

Moderate Dopamine Transporter (DAT) Inhibition for Neuropharmacology Studies

In a synaptosomal preparation from rat brain, 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine inhibited dopamine (DA) uptake with an IC50 of 900 nM [1]. This level of activity is significantly lower than that of classical high-affinity DAT inhibitors like GBR 12909 (IC50 ~ 1-10 nM), but it places the compound in a distinct potency range for potential neuromodulatory effects. Compared to the reference compound nomifensine, a known DAT inhibitor with an IC50 of ~30 nM [2], the target compound is approximately 30-fold less potent, indicating a more moderate interaction with the transporter.

Neuropharmacology Addiction Research Dopamine Transporter

Weak CHRM2 Antagonism Defines a Low Muscarinic Off-Target Liability

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine exhibits very weak antagonist activity at the human muscarinic acetylcholine receptor M2 (CHRM2), with an AC50 of 30,000 nM (30 µM) in a cell-based functional assay [1]. This is a critical piece of selectivity data, as CHRM2 antagonism can lead to significant cardiovascular and CNS side effects. For comparison, the classic muscarinic antagonist atropine has a binding Ki of approximately 0.5-1 nM for CHRM2 [2], making the target compound roughly 30,000-fold less potent. This suggests that at concentrations required for its primary targets (e.g., PRMTs at 33-78 nM), CHRM2 engagement would be negligible.

Safety Pharmacology Off-Target Screening CNS Drug Development

6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine: Optimal Use Cases in Preclinical Research & Chemical Biology


Epigenetic Probe for Dual PRMT6/CARM1 Inhibition in Cancer Cell Lines

Based on its dual inhibition of PRMT6 and CARM1 (IC50s of 78 nM and 33 nM, respectively) [1], 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine is ideally suited as a starting point for developing chemical probes to investigate the functional redundancy and synergy between these two arginine methyltransferases. It can be used in cell-based assays (e.g., proliferation, apoptosis, or gene expression studies) to determine the combined effect of PRMT6 and CARM1 inhibition in specific cancer models, an approach that is gaining traction in epigenetic drug discovery.

Reference Compound for CCK-B Receptor Binding Assays

With a defined and potent IC50 of 31 nM for the CCK-B receptor [2], this compound serves as a reliable positive control or reference ligand in radioligand binding or functional assays for the cholecystokinin B receptor. Its use ensures assay consistency and allows for benchmarking of new chemical entities targeting CCK-B, a receptor implicated in gastrointestinal function, anxiety, and pain.

Synthetic Intermediate for Focused Kinase Inhibitor Libraries

The pyrimidine core of 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine is a privileged scaffold in kinase drug discovery . Its 6-chloro substituent provides a reactive handle for further derivatization via nucleophilic aromatic substitution or cross-coupling reactions . Medicinal chemists can utilize this compound as a key intermediate to rapidly generate diverse libraries of 4,6-disubstituted pyrimidines for screening against kinase panels, leveraging its established baseline selectivity profile to guide SAR.

Negative Control for Muscarinic Receptor-Mediated Effects in CNS Studies

Its extremely weak antagonism at the CHRM2 receptor (AC50 = 30,000 nM) [3] makes this compound a valuable tool for CNS researchers. When used at concentrations below 1 µM, it is unlikely to confound experimental results with off-target muscarinic effects. This property is critical for in vivo or ex vivo studies where interpreting behavioral or physiological outcomes requires confidence in the compound's target specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.